

Check Availability & Pricing

H2L5186303 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H2L5186303	
Cat. No.:	B607909	Get Quote

Technical Support Center: H2L5186303

This technical support guide provides detailed information on the solubility of **H2L5186303**, a potent and selective lysophosphatidic acid 2 (LPA₂) receptor antagonist, and addresses common issues encountered during its use in research.

Frequently Asked Questions (FAQs)

Q1: What is H2L5186303?

A1: **H2L5186303** is a potent and selective antagonist for the lysophosphatidic acid 2 (LPA₂) receptor, with an IC₅₀ value of approximately 9 nM.[1][2] It is significantly less active at LPA₁ and LPA₃ receptors.[2][3][4] Its chemical formula is C₂₆H₂₀N₂O₈ and it has a molecular weight of 488.45 g/mol . **H2L5186303** is utilized in research to study LPA₂-mediated signaling pathways, which are involved in processes like cell proliferation, apoptosis, and inflammation.

Q2: What is the primary solvent for dissolving **H2L5186303**?

A2: The primary and most effective solvent for dissolving **H2L5186303** is Dimethyl sulfoxide (DMSO).

Q3: Can I dissolve **H2L5186303** in aqueous buffers?

A3: **H2L5186303** has very low solubility in aqueous solutions. For instance, its solubility in a DMF:PBS (pH 7.2) (1:8) mixture is only 0.11 mg/mL. It is strongly recommended to first prepare

a high-concentration stock solution in DMSO and then dilute it with the aqueous buffer for your experiment. Direct dissolution in aqueous buffers is not advised.

Q4: How should I store H2L5186303 solutions?

A4: For long-term storage, **H2L5186303** powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for one month to maintain stability.

Troubleshooting Guide

Issue: The compound is not fully dissolving in DMSO.

- Solution 1: Sonication: Some sources indicate that ultrasonication may be required to achieve maximum solubility in DMSO, particularly for higher concentrations (e.g., up to 250 mg/mL). Use a bath sonicator for 5-10 minutes and visually inspect for particulates.
- Solution 2: Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as it may degrade the compound.
- Solution 3: Check Concentration: You may be attempting to prepare a solution that is above
 the solubility limit reported by some suppliers (which ranges from 15 mg/mL to 250 mg/mL).
 Refer to the summary table below and consider preparing a less concentrated stock solution.

Issue: Precipitate forms when diluting the DMSO stock in my aqueous experimental buffer.

- Solution 1: Reduce Final DMSO Concentration: The final concentration of DMSO in your
 aqueous solution may be too low to maintain the solubility of H2L5186303. Ensure the final
 DMSO concentration in your assay is kept as high as permissible for your experimental
 system (typically ≤0.5%) while still maintaining compound solubility.
- Solution 2: Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
- Solution 3: Use a Surfactant: Consider including a low concentration of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, in your final aqueous buffer to help maintain

solubility, if compatible with your assay.

Quantitative Data Summary

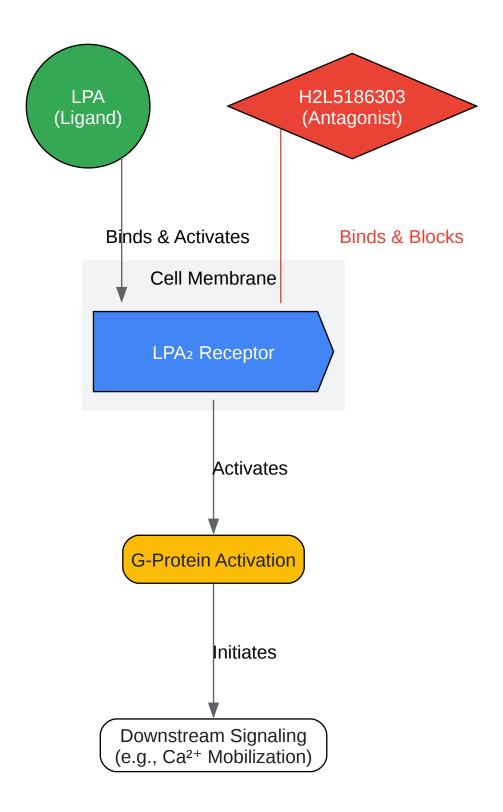
The solubility of **H2L5186303** can vary between suppliers and batches. The following table summarizes reported solubility data.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Source
DMSO	250 mg/mL	511.82 mM	Requires sonication	MedchemExpres s
DMSO	15 mg/mL	30.71 mM	-	Cayman Chemical
DMSO	-	100 mM	-	R&D Systems
DMF	20 mg/mL	40.94 mM	-	Cayman Chemical
DMF:PBS (pH 7.2) (1:8)	0.11 mg/mL	0.23 mM	Low aqueous solubility	Cayman Chemical

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

- Pre-Weighing Preparation: Allow the vial of H2L5186303 powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Weighing: Accurately weigh out the desired amount of H2L5186303 powder. For example, to prepare 1 mL of a 10 mM solution, you will need 0.488 mg of the compound (Molecular Weight = 488.45 g/mol).
- Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For 0.488 mg, you would add 100 μ L of DMSO.



- Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as per the storage guidelines.

Visualizations

The following diagram illustrates the antagonistic action of **H2L5186303** on the LPA₂ signaling pathway.

Click to download full resolution via product page

Caption: Antagonistic mechanism of H2L5186303 on the LPA2 receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. H2L5186303 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [H2L5186303 solubility in DMSO and other solvents].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607909#h2l5186303-solubility-in-dmso-and-other-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com